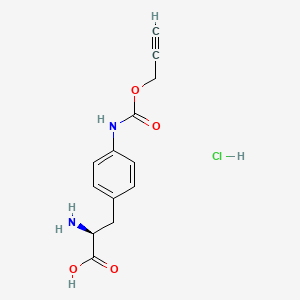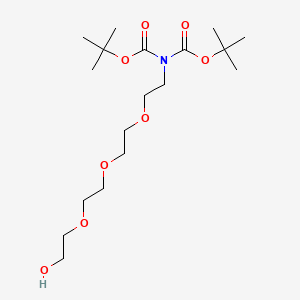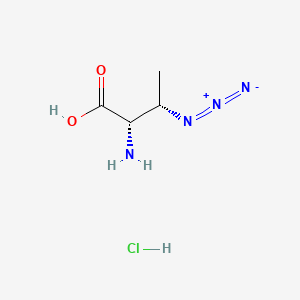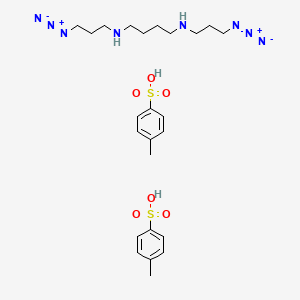
N3-Cit DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Cit DCHA (3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid) is an important compound in the field of synthetic chemistry. It is an important precursor for a variety of compounds and drugs, and its synthesis method has been widely studied.
Mécanisme D'action
The mechanism of action of N3-Cit DCHA is not well understood. However, it is believed to act as an inhibitor of several enzymes involved in the synthesis of fatty acids, such as fatty acid synthase and acetyl-CoA carboxylase. Additionally, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.
Biochemical and Physiological Effects
N3-Cit DCHA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of type 2 diabetes, reduce the risk of obesity, and reduce the risk of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
N3-Cit DCHA is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is toxic and should be handled with care. Additionally, it is a relatively weak inhibitor of enzymes and may not be suitable for certain experiments.
Orientations Futures
N3-Cit DCHA has many potential applications in the field of synthetic chemistry and drug discovery. For example, it could be used to synthesize new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antidepressants. Additionally, it could be used to develop new compounds, such as anti-fungal compounds, anti-inflammatory compounds, and antidiabetic compounds. Additionally, it could be used to develop new inhibitors of enzymes, such as fatty acid synthase and acetyl-CoA carboxylase. Finally, it could be used to develop new treatments for a variety of diseases, such as cancer, inflammation, and cardiovascular disease.
Méthodes De Synthèse
N3-Cit DCHA is commonly synthesized from citral, which is a terpene aldehyde found in lemon, orange, and other citrus fruits. The synthesis of N3-Cit DCHA is typically accomplished through a three-step process. First, citral is reacted with ethylmagnesium bromide in the presence of a base, such as potassium tert-butoxide, to form the intermediate 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole. Second, the intermediate is reacted with diethyl carbonate in the presence of a base, such as potassium tert-butoxide, to form the desired product, N3-Cit DCHA. Finally, the product is purified by column chromatography.
Applications De Recherche Scientifique
N3-Cit DCHA is widely used in a variety of scientific research applications, such as drug discovery, drug synthesis, and medicinal chemistry. For example, it is used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel, the anti-inflammatory drug celecoxib, and the antidepressant fluoxetine. Additionally, it is used in the synthesis of various compounds, such as the anti-fungal compound ciclopirox, the anti-inflammatory compound ibuprofen, and the antidiabetic compound glimepiride.
Propriétés
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFSZNWPCQNEC-VWMHFEHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)